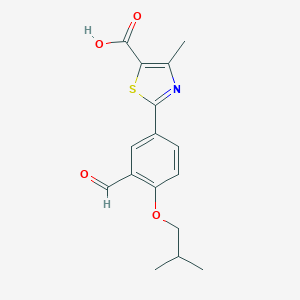

2-(3-Formyl-4-(2-methylpropoxy)phenyl)-4-methyl-5-thiazolecarboxylic acid

描述

An impurity of Febuxostat. Febuxostat is an antihyperuricemic nonpurine inhibitor of both the oxidized and reduced forms of xanthine oxidase.

作用机制

Target of Action

Febuxostat impurity 8, also known as “22XUB0JY9W” or “2-(3-Formyl-4-(2-methylpropoxy)phenyl)-4-methyl-5-thiazolecarboxylic acid”, is an impurity of Febuxostat . Febuxostat is a selective inhibitor of xanthine oxidase . Xanthine oxidase is an enzyme that plays a crucial role in the conversion of hypoxanthine to xanthine and further to uric acid . By inhibiting this enzyme, Febuxostat prevents the formation of uric acid, thereby managing conditions like gout and hyperuricemia .

Mode of Action

The mode of action of Febuxostat impurity 8 is likely similar to that of Febuxostat, given that it is an impurity of the latter. Febuxostat works by inhibiting the activity of xanthine oxidase . This inhibition prevents the synthesis of uric acid, leading to a reduction in serum uric acid levels .

Biochemical Pathways

The primary biochemical pathway affected by Febuxostat and its impurities is the purine degradation pathway . In this pathway, xanthine oxidase catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid. By inhibiting xanthine oxidase, Febuxostat impedes this pathway, reducing the production of uric acid .

Pharmacokinetics

Febuxostat exhibits an oral availability of about 85%, an apparent oral clearance of 10.5 ± 3.4 L/h, and an apparent volume of distribution at steady state of 48 ± 23 L . Febuxostat is extensively metabolized by oxidation (approximately 35%) and acyl glucuronidation (up to 40%); febuxostat acyl glucuronides are cleared by the kidney .

Result of Action

The primary result of Febuxostat’s action, and likely that of its impurity 8, is a reduction in serum uric acid levels . This reduction helps manage conditions like gout and hyperuricemia, which are characterized by high levels of uric acid in the blood .

Action Environment

The action of Febuxostat and its impurities can be influenced by various environmental factors. For instance, the presence of other drugs can affect Febuxostat’s metabolism and excretion . Additionally, patient-specific factors, such as renal function, can impact the drug’s pharmacokinetics . .

生化分析

Biochemical Properties

Febuxostat impurity 8, as an impurity of Febuxostat, may share similar biochemical properties with Febuxostat. Febuxostat is an inhibitor of xanthine oxidoreductase (XOR), a key enzyme in the purine metabolic pathway that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid . By inhibiting XOR, Febuxostat effectively reduces the production of uric acid .

Cellular Effects

Febuxostat has been shown to reduce serum and urinary uric acid concentrations and increase serum and urinary xanthine concentrations . This suggests that Febuxostat impurity 8 may have similar effects on cellular processes related to purine metabolism.

Molecular Mechanism

The molecular mechanism of Febuxostat impurity 8 is not well-defined. Febuxostat, the parent compound, exerts its effects by selectively inhibiting XOR, thereby reducing the production of uric acid . It’s plausible that Febuxostat impurity 8 may interact with XOR or other biomolecules in a similar manner.

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of Febuxostat impurity 8 in laboratory settings. Febuxostat has been shown to reduce serum urate concentrations by about 80% in healthy subjects treated with multiple doses .

Dosage Effects in Animal Models

The effects of different dosages of Febuxostat impurity 8 in animal models have not been reported. Studies on Febuxostat have shown that it effectively reduces serum uric acid levels in a dose-dependent manner .

Metabolic Pathways

Febuxostat impurity 8 is likely involved in the purine metabolic pathway due to its structural similarity to Febuxostat. Febuxostat is metabolized by oxidation (approximately 35%) and acyl glucuronidation (up to 40%); febuxostat acyl glucuronides are cleared by the kidney .

Transport and Distribution

Febuxostat is rapidly absorbed with a median time to reach maximum plasma concentration following drug administration of 0.5–1.3 hours .

生物活性

2-(3-Formyl-4-(2-methylpropoxy)phenyl)-4-methyl-5-thiazolecarboxylic acid, also known as Febuxostat Impurity C, is a derivative of Febuxostat, a medication primarily used to treat hyperuricemia associated with gout. This compound has garnered interest due to its potential biological activities and implications in therapeutic applications.

- Molecular Formula : C16H17NO5S

- Molecular Weight : 335.37 g/mol

- CAS Number : 1239233-87-4

Febuxostat and its derivatives, including the compound , function as xanthine oxidase inhibitors. This mechanism is crucial for reducing uric acid levels in the body, thereby alleviating conditions such as gout and hyperuricemia. The inhibition of xanthine oxidase leads to decreased production of uric acid from purines, which is beneficial in managing gout flares.

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit antioxidant properties. These properties are attributed to their ability to scavenge free radicals and reduce oxidative stress in biological systems. This activity can be particularly advantageous in preventing cellular damage associated with various diseases, including cardiovascular diseases and neurodegenerative disorders.

Study 1: Anti-Gout Efficacy

A study conducted on the efficacy of Febuxostat in comparison with other xanthine oxidase inhibitors demonstrated that derivatives like this compound possess significant potential in lowering serum uric acid levels. The study reported a marked decrease in uric acid levels among participants treated with Febuxostat, highlighting the importance of its structural derivatives in enhancing therapeutic outcomes .

Study 2: Antioxidant Activity Assessment

In vitro assays evaluating the antioxidant capacity of thiazole derivatives showed that compounds similar to this compound effectively reduced oxidative stress markers in cell cultures. The results indicated a substantial reduction in malondialdehyde (MDA) levels, a marker for lipid peroxidation, suggesting protective effects against oxidative damage .

Data Table: Biological Activities Summary

属性

IUPAC Name |

2-[3-formyl-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO4S/c1-9(2)8-21-13-5-4-11(6-12(13)7-18)15-17-10(3)14(22-15)16(19)20/h4-7,9H,8H2,1-3H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHIQHHXCAMMCPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC(=C(C=C2)OCC(C)C)C=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144060-62-8 | |

| Record name | 2-(3-Formyl-4-(2-methylpropoxy)phenyl)-4-methyl-5-thiazolecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144060628 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(3-FORMYL-4-(2-METHYLPROPOXY)PHENYL)-4-METHYL-5-THIAZOLECARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/22XUB0JY9W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。